N'-[(E)-{5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl}methylidene]pyridine-4-carbohydrazide
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Overview
Description
N’-[(E)-{5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl}methylidene]pyridine-4-carbohydrazide is a complex organic compound that features a combination of triazole, furan, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl}methylidene]pyridine-4-carbohydrazide typically involves multiple steps:
S-Alkylation: The initial step involves the S-alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol using a halogenated acetal and cesium carbonate.
Acetal Deprotection: The next step involves the deprotection of the acetal to yield the corresponding aldehyde, which is then isolated as a bisulfite adduct.
Condensation Reaction: The final step involves the condensation of the aldehyde with pyridine-4-carbohydrazide under appropriate conditions to form the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-{5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl}methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N’-[(E)-{5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl}methylidene]pyridine-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound’s triazole moiety is known for its biological activity, making it a potential candidate for drug development, particularly in antimicrobial and anticancer research.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N’-[(E)-{5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl}methylidene]pyridine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The triazole moiety can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
4,5-Diphenyl-4H-1,2,4-triazole-3-thiol: A precursor in the synthesis of the target compound, known for its biological activity.
Bis(4-(4,5-diphenyl-4H-1,2,4-triazol-3-yl)phenyl)dimethylsilane: Used as an electron-transporting material in organic light-emitting devices.
Uniqueness
N’-[(E)-{5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl}methylidene]pyridine-4-carbohydrazide is unique due to its combination of triazole, furan, and pyridine moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H18N6O2S |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
N-[(E)-[5-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C25H18N6O2S/c32-24(19-13-15-26-16-14-19)29-27-17-21-11-12-22(33-21)34-25-30-28-23(18-7-3-1-4-8-18)31(25)20-9-5-2-6-10-20/h1-17H,(H,29,32)/b27-17+ |
InChI Key |
FSRZEWOVXARHIC-WPWMEQJKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SC4=CC=C(O4)/C=N/NC(=O)C5=CC=NC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SC4=CC=C(O4)C=NNC(=O)C5=CC=NC=C5 |
Origin of Product |
United States |
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